Benzocyclooctene vs. Indene: Tubulin Polymerization IC₅₀ Comparison Defines Ring-Size Pharmacophore Requirement
In the same study, benzocyclooctene analogue 23 ([6,8]-fused) and its direct indene analogue 31 ([6,5]-fused), bearing identical trimethoxyphenyl and phenolic substitution patterns, were evaluated for inhibition of tubulin polymerization [1]. Benzocyclooctene 23 matched the potency of the benzosuberene lead KGP18 (IC₅₀ ≈ 1 μM), while indene 31 showed substantially weaker activity (IC₅₀ = 11 μM), representing an approximately 10-fold loss of potency upon contraction from an eight-membered to a five-membered fused ring [1].
| Evidence Dimension | Tubulin polymerization inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Benzocyclooctene phenol analogue 23: IC₅₀ comparable to KGP18 (IC₅₀ ≈ 1 μM); three of four benzocyclooctene analogues active (IC₅₀ < 5 μM) |
| Comparator Or Baseline | Indene analogue 31 ([6,5]-fused, identical substitution): IC₅₀ = 11 μM; lead benzosuberene KGP18: IC₅₀ ≈ 0.85–1.4 μM |
| Quantified Difference | ~10-fold potency loss from [6,8] to [6,5] ring fusion; benzocyclooctene 23 ≈ equipotent to KGP18 |
| Conditions | In vitro tubulin polymerization assay; colchicine site binding; comparative evaluation within single publication (Herdman et al., 2016) |
Why This Matters
Procurement of the benzocyclooctene scaffold is mandatory for maintaining tubulin-binding potency; substituting with the synthetically more accessible indene ([6,5]-fused) core results in a 10-fold activity loss that would disqualify the compound as a development candidate.
- [1] Herdman, C. A.; Strecker, T. E.; Tanpure, R. P.; et al. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization. Med. Chem. Commun. 2016, 7, 2418–2427. Benzosuberene KGP18 IC₅₀ ≈ 1 μM; benzocyclooctene 23 comparable to KGP18; indene 31 IC₅₀ = 11 μM. View Source
